molecular formula C21H28N2O3S B4463569 2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide

2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide

Cat. No. B4463569
M. Wt: 388.5 g/mol
InChI Key: IKFWQCOUMPAIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide is a chemical compound that is commonly referred to as "compound X." This compound has been the subject of much scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also inhibit the formation of beta-amyloid plaques by binding to certain proteins involved in their formation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the formation of beta-amyloid plaques in the brain. In animal studies, it has been shown to improve cognitive function and memory in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a promising candidate for further research in the field of cancer treatment. One limitation of using compound X in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its potential applications.

Future Directions

There are several future directions for research on compound X. One area of research could focus on further exploring its potential applications in the field of cancer treatment. This could involve designing experiments to better understand its mechanism of action and exploring its effectiveness in vivo. Another area of research could focus on its potential use as a treatment for Alzheimer's disease. This could involve designing experiments to better understand its effects on cognitive function and memory in animal models. Finally, future research could focus on developing new compounds based on the structure of compound X that may have even greater potential for use in medicine.

Scientific Research Applications

Compound X has been studied for its potential applications in the field of medicine. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that compound X can inhibit the growth of cancer cells in vitro. Another area of research has focused on its potential use as a treatment for Alzheimer's disease. Studies have shown that compound X can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

2,5-dimethyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-4-5-17(2)21(14-16)27(24,25)22-15-18-6-8-19(9-7-18)26-20-10-12-23(3)13-11-20/h4-9,14,20,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFWQCOUMPAIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Reactant of Route 2
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Reactant of Route 5
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide
Reactant of Route 6
2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.